Sophorabioside

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Sophorabioside tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El Sophorabioside ejerce sus efectos a través de varios objetivos moleculares y vías. Interactúa con enzimas y receptores específicos involucrados en las vías inflamatorias y de estrés oxidativo . Por ejemplo, inhibe la actividad de las enzimas ciclooxigenasas, reduciendo la producción de mediadores proinflamatorios . Además, el this compound elimina los radicales libres, ejerciendo así efectos antioxidantes .

Compuestos Similares:

Genistina: Otro glucósido de isoflavona que se encuentra en la Sophora japonica con actividades biológicas similares.

Sophoricoside: Un compuesto relacionado con efectos proliferativos estrogénicos significativos.

Rutina: Un glucósido de flavonoide con fuertes propiedades antioxidantes.

Singularidad del this compound: El this compound es único debido a su estructura glucosídica específica y su amplio espectro de actividades farmacológicas. Si bien compuestos similares como la genistina y el sophoricoside también exhiben actividades biológicas, la combinación de efectos antialérgicos, antiinflamatorios, antiplaquetarios y antioxidantes del this compound lo hace particularmente valioso en aplicaciones de investigación y terapéuticas .

Análisis Bioquímico

Biochemical Properties

Sophorabioside is recognized as a substantial source of broad-spectrum biopertinent secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions

Cellular Effects

This compound has been identified to possess several health-promising effects, including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have certain temporal effects. A study has shown that this compound has a Tmax of 6.2 ± 0.8 h, Cmax of 1430.83 ± 183.25 ng/mL, and t1/2 of 7.2 ± 0.5 h . This indicates that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound showed a promising and dose-dependent osteo-protective effect against ovarectomy-induced osteoporosis in rat models

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Sophorabioside se puede sintetizar mediante la extracción y el aislamiento de las semillas, frutos y otras partes de la Sophora japonica . El proceso de extracción típicamente implica el uso de solventes como metanol o etanol, seguido de técnicas cromatográficas para purificar el compuesto .

Métodos de Producción Industrial: La producción industrial del this compound implica la extracción a gran escala de Sophora japonica utilizando métodos de extracción de solventes similares. El material vegetal se procesa para obtener un extracto crudo, que luego se somete a procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para aislar el this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Sophorabioside se somete a diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Se puede reducir en condiciones específicas para producir formas reducidas del compuesto.

Sustitución: Pueden ocurrir reacciones de sustitución, particularmente involucrando la parte glucosídica.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas para lograr reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

Genistin: Another isoflavone glycoside found in Sophora japonica with similar biological activities.

Sophoricoside: A related compound with significant estrogenic proliferative effects.

Rutin: A flavonoid glycoside with strong antioxidant properties.

Uniqueness of Sophorabioside: this compound is unique due to its specific glycosidic structure and its broad spectrum of pharmacological activities. While similar compounds like genistin and sophoricoside also exhibit biological activities, this compound’s combination of anti-allergic, anti-inflammatory, anti-platelet, and antioxidant effects makes it particularly valuable in both research and therapeutic applications .

Propiedades

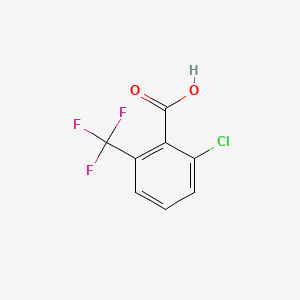

IUPAC Name |

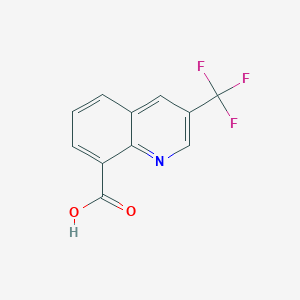

3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJVNAXLTOIYQN-XQCQZFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2945-88-2 | |

| Record name | Sophorabioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOPHORABIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5099K4JI8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)